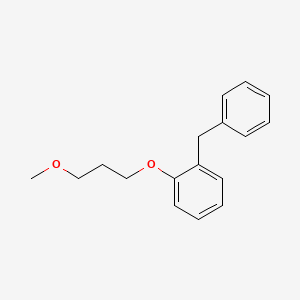
1-Benzyl-2-(3-methoxypropoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-2-(3-methoxypropoxy)benzene is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of a benzyl group attached to a benzene ring, with a 3-methoxypropoxy substituent on the second position of the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Benzyl-2-(3-methoxypropoxy)benzene can be synthesized through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated benzene compound in the presence of a palladium catalyst.
Electrophilic Aromatic Substitution: This method involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Suzuki-Miyaura coupling reaction due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Benzyl-2-(3-methoxypropoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a substituent on the benzene ring. Common nucleophiles include hydroxide ions (OH-) and alkoxide ions (RO-).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohols or alkanes.
Substitution: Substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1-Benzyl-2-(3-methoxypropoxy)benzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-2-(3-methoxypropoxy)benzene involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-Benzyl-2-(3-methoxypropoxy)benzene can be compared with other similar compounds, such as:
Benzyl Alcohol: Similar structure but lacks the 3-methoxypropoxy substituent.
Benzyl Benzoate: Contains a benzoate group instead of the 3-methoxypropoxy substituent.
Benzyl Chloride: Contains a chlorine atom instead of the 3-methoxypropoxy substituent.
These compounds share some structural similarities but differ in their chemical properties and applications, highlighting the uniqueness of this compound .
Propiedades
Número CAS |
920296-99-7 |
|---|---|
Fórmula molecular |
C17H20O2 |
Peso molecular |
256.34 g/mol |
Nombre IUPAC |
1-benzyl-2-(3-methoxypropoxy)benzene |
InChI |
InChI=1S/C17H20O2/c1-18-12-7-13-19-17-11-6-5-10-16(17)14-15-8-3-2-4-9-15/h2-6,8-11H,7,12-14H2,1H3 |
Clave InChI |
JQABZYKNAUZYSP-UHFFFAOYSA-N |
SMILES canónico |
COCCCOC1=CC=CC=C1CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclopropanamine, 1-[3-(1,4-dioxan-2-yl)phenyl]-](/img/structure/B12633550.png)


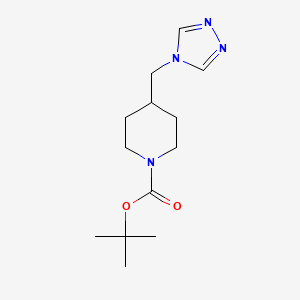
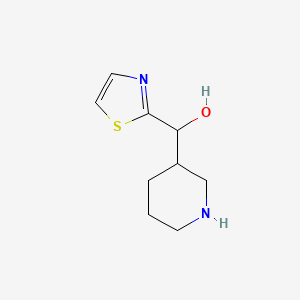
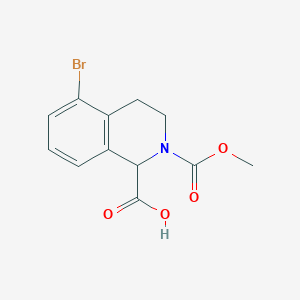
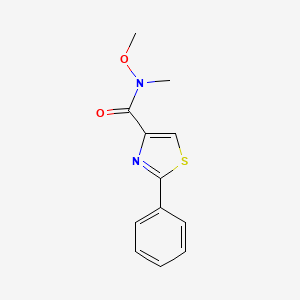
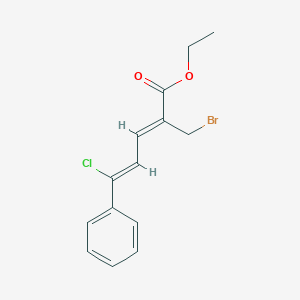
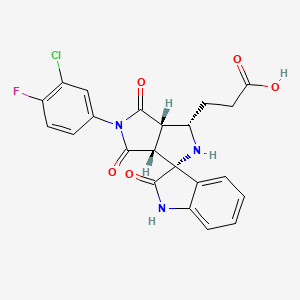
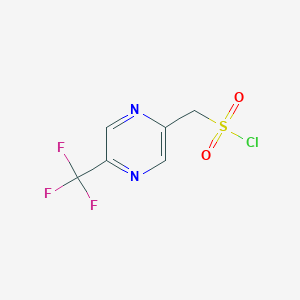
![{2-[(Methylamino)methyl]-2-(pyridin-3-yl)cyclopropyl}methanol](/img/structure/B12633602.png)
![3H-Imidazo[4,5-b]pyridine-7-carboxamide, N-(3S)-3-piperidinyl-2-(2-thienyl)-](/img/structure/B12633608.png)

![8-(2,4-dichlorobenzoyl)oxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B12633612.png)
